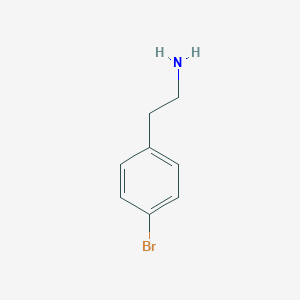

4-Bromophenethylamin

Übersicht

Beschreibung

Diese Verbindung kann sowohl den Gs- als auch den Gq-Signalweg aktivieren, was sie zu einem wertvollen Werkzeug für die Erforschung verschiedener neurologischer und psychiatrischer Erkrankungen, insbesondere der Schizophrenie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ZH8651 beinhaltet die Bromierung von Phenylethylamin. Die Reaktion erfordert typischerweise ein Bromierungsmittel wie Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Lösungsmittels wie Acetonitril oder Dichlormethan. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um eine selektive Bromierung an der para-Position des Phenylrings zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von ZH8651 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

ZH8651 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Reaktionsmechanismen.

Biologie: Anwendung in Studien, die TAAR1-Rezeptoren betreffen, um ihre Rolle bei der zellulären Signaltransduktion und Neurotransmission zu verstehen.

Medizin: Untersuchung auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Störungen wie Schizophrenie. .

Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika, die auf TAAR1-Rezeptoren abzielen.

Wirkmechanismus

ZH8651 übt seine Wirkungen aus, indem es an TAAR1-Rezeptoren bindet und diese aktiviert. Diese Aktivierung löst sowohl den Gs- als auch den Gq-Signalweg aus, was zu verschiedenen nachgeschalteten Effekten führt. Der Gs-Weg führt typischerweise zur Aktivierung der Adenylatcyclase und einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel, während der Gq-Weg die Phospholipase C (PLC) aktiviert, was zur Produktion von Inositoltrisphosphat (IP₃) und Diacylglycerol (DAG) führt. Diese Signalkaskaden beeinflussen letztendlich die Neurotransmitterfreisetzung und die neuronale Erregbarkeit .

Wirkmechanismus

Target of Action

4-Bromophenethylamine, also known as 2C-B, is a synthetic psychedelic drug of the 2C family . It primarily targets the serotonin 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

4-Bromophenethylamine acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors This activation can lead to changes in perception, mood, and consciousness, which are characteristic of psychedelic substances .

Pharmacokinetics

It is known that the onset of action occurs 20–40 minutes after oral administration . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and excreted. The duration of action can range from 4–12 hours depending on the route of administration .

Result of Action

The activation of serotonin receptors by 4-Bromophenethylamine leads to a range of effects. Users have reported changes in perceptions (distances, colors, shapes, and lights) and different body feelings/surrounding . Mild hallucinating effects have also been described . These effects are consistent with the compound’s classification as a psychedelic substance .

Action Environment

The efficacy of 4-Bromophenethylamine can be influenced by various environmental factors. For instance, increases in temperature have been observed to decrease the efficacy of weight loss, polarization, and impedance resistance techniques . Furthermore, the compound’s action, efficacy, and stability can be affected by its physical and chemical environment, such as pH and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ZH8651 involves the bromination of phenylethylamine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of ZH8651 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ZH8651 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: ZH8651 kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen, wodurch Phenylethylamin entsteht.

Substitution: ZH8651 kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Nukleophile wie Natriumazid (NaN₃) oder Thiole (RSH) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Chinone oder andere oxidierte Derivate.

Reduktion: Phenylethylamin.

Substitution: Verschiedene substituierte Phenylethylamine, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

ZH8651 ist einzigartig in seiner Fähigkeit, sowohl den Gs- als auch den Gq-Signalweg zu aktivieren, was bei TAAR1-Agonisten nicht üblich ist. Zu ähnlichen Verbindungen gehören:

Phenylethylamin: Ein natürlich vorkommendes Spurenamin, das hauptsächlich TAAR1 aktiviert, jedoch mit geringerer Spezifität und Potenz im Vergleich zu ZH8651.

SEP-363856 (Ulotaront): Ein TAAR1-Agonist, der sich derzeit in klinischen Studien zur Behandlung von Schizophrenie befindet, bekannt für seine Fähigkeit, die Gs-Signalgebung zu aktivieren, ohne die Gq-Signalwege signifikant zu aktivieren

Die duale Aktivierung von Gs- und Gq-Signalwegen durch ZH8651 macht es zu einem wertvollen Werkzeug für die Untersuchung der komplexen Signalmechanismen von TAAR1 und seiner potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZCXAOQVBEPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224524 | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73918-56-6 | |

| Record name | 4-Bromophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73918-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

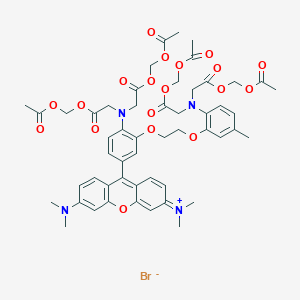

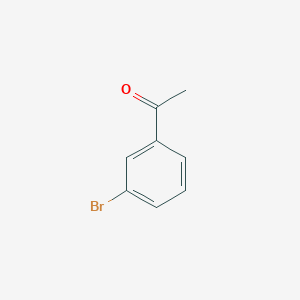

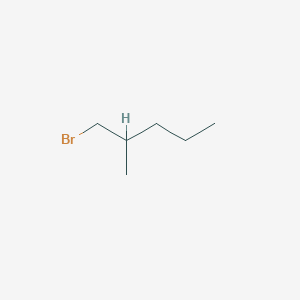

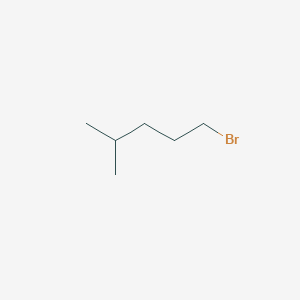

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)